
(S)-2-(3-Pyrrolidinyl)-2-propanol
Overview
Description
Scientific Research Applications
Microbial Production and Biochemical Applications
(S)-2-(3-Pyrrolidinyl)-2-propanol has been explored in the context of microbial production processes and its derivatives' applications in biotechnology and organic synthesis. A notable example includes research on the microbial production of 1,3-propanediol (1,3-PD) from glycerol, which involves pathways that may relate to or inform the synthesis and utility of (S)-2-(3-Pyrrolidinyl)-2-propanol derivatives. Microbial routes for the conversion of glycerol to 1,3-PD have been significantly expanded due to the potential of 1,3-PD in manufacturing polyesters with useful properties, suggesting a broader relevance of microbial processes in producing similar compounds like (S)-2-(3-Pyrrolidinyl)-2-propanol for "green" chemistry applications (Biebl et al., 1999).
Catalytic and Surface Chemistry
Investigations into the surface and catalytic properties of various catalysts have shed light on mechanisms that could be applicable to the reactions involving (S)-2-(3-Pyrrolidinyl)-2-propanol. For instance, the study of Yttrium Oxide (Y2O3) catalysts and their interaction with pyridine and 2-propanol highlights the potential for specific catalysts to influence the reactivity of similar compounds through Bronsted acid, Lewis acid, and basic sites (Hussein & Gates, 1998).
Organic Synthesis and Polymer Chemistry
The synthesis and characterization of surface derivatizing reagents, such as N-(3-(trimethoxysilyl)propyl)pyrrole, for promoting adhesion of polypyrrole films to silicon photoanodes, demonstrate the application of pyrrolidine derivatives in creating advanced materials. This research could inform similar applications for (S)-2-(3-Pyrrolidinyl)-2-propanol in enhancing material properties or in the development of novel coatings and adhesives (Simon, Ricco, & Wrighton, 1982).
Pharmaceutical and Medicinal Chemistry
The study of solution-mediated polymorphic transformations and the synthesis of novel ligands for enantioselective alkylation highlights the significance of pyrrolidine derivatives in pharmaceutical research. These findings could provide a foundation for exploring (S)-2-(3-Pyrrolidinyl)-2-propanol in similar contexts, potentially leading to the development of new pharmaceuticals or the optimization of synthetic routes for existing drugs (Maher et al., 2014).
Mechanism of Action
Target of Action
The primary target of (S)-2-(3-Pyrrolidinyl)-2-propanol is the ionotropic γ-aminobutyric acid (GABA) receptor (iGABAR) in insects . iGABARs are important targets of agricultural insecticides .
Mode of Action
(S)-2-(3-Pyrrolidinyl)-2-propanol acts as a competitive antagonist (CA) of iGABARs . It binds to the receptor, preventing the binding of GABA, and thus inhibiting the receptor’s function . The hydroxyl group of the isothiazole ring of the compound could form hydrogen bonds with R53 and S118 of the D. Melanogaster iGABAR model .
Biochemical Pathways
The compound affects the GABAergic pathway in insects. By acting as an antagonist at iGABARs, it disrupts the normal functioning of the GABAergic system, leading to the death of the insect .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are non-toxic to honey bees and humans .
Result of Action
The compound exhibits good insecticidal activity against Drosophila melanogaster and Spodoptera litura . It blocks the formation of and induces the regression of basaloid lesions in skin punches and shrinks UV-induced basaloid lesions in adult mouse skin .
properties
IUPAC Name |
2-[(3S)-pyrrolidin-3-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRJODMZHWPACV-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCNC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875158.png)
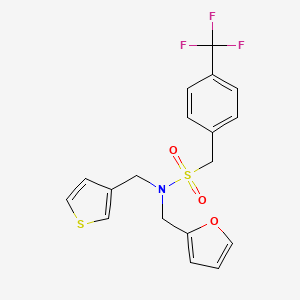
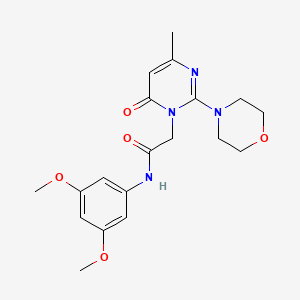
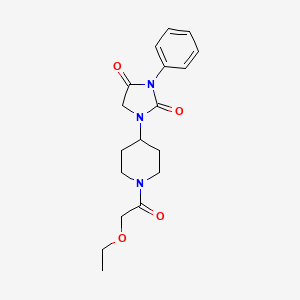
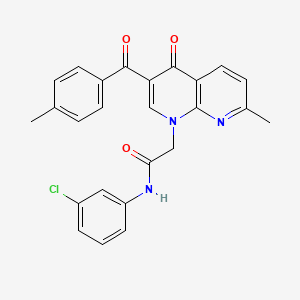
![N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875167.png)
![N1-(2-chlorobenzyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2875169.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-bis(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2875171.png)

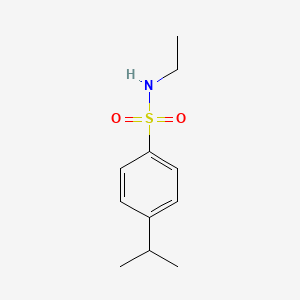
![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2875174.png)
![tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2875175.png)
![Methyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875179.png)
